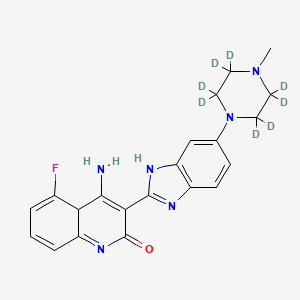

Dovitinib-d8

概要

説明

Synthesis Analysis

An electrospray ionization tandem mass spectrometry (ESI-MS/MS) method was used to separate dovitinib using an analytical C18 column (50 × 2.1 mm, 1.8 μm) at 25°C . Bosutinib was used as the internal standard (IS). Dovitinib was extracted from mouse plasma using a precipitation procedure .Molecular Structure Analysis

Dovitinib is an oral multikinase inhibitor targeting FGF receptors, PDGF receptors, and VEGF receptors . Its activity against FGF receptors suggests its usefulness in treating cancers after the failure of VEGF/VEGF receptor-targeting agents .Chemical Reactions Analysis

The piperazine-linked benzimidazole multi-kinase inhibitor dovitinib, which has a chemical structure similar to the piperazine-linked bisbenzimidazole minor groove DNA binding compound Hoechst 33258, also bound to DNA, though not as strongly as Hoechst 33258 .Physical and Chemical Properties Analysis

Dovitinib is a small molecule with a molecular weight of 392.438 . Its chemical formula is C21H21FN6O .科学的研究の応用

乳がん治療

Dovitinibは乳がんの治療に使用されています。第II相試験では、Dovitinibは、以前の内分泌療法中にまたはその後、進行したHR+、HER2−乳がんの閉経後患者を治療するためにフルベストラントと併用されました . この研究は、フルベストラントと併用したDovitinibが、FGF経路を増幅したサブグループにおいて有望な臨床的活性を示したことを示しました .

FGFR阻害

Dovitinibは、線維芽細胞成長因子受容体(FGFR)の強力な阻害剤です。Dovitinibは、FGFR経路を増幅した乳がんの、多剤併用療法を強く受けた患者において抗腫瘍活性を示しました . Dovitinibはまた、FGFRを増幅した乳がん細胞株において抗腫瘍活性を示しました .

VEGFR阻害

Dovitinibは、血管内皮成長因子受容体(VEGFR)の阻害剤でもあります。そのため、VEGFRが重要な役割を果たしている癌の治療に適した候補です .

PDGFR阻害

Dovitinibは、血小板由来成長因子受容体(PDGFR)を阻害し、これは多くの種類の癌で過剰発現することがよくあります .

c-KIT阻害

Dovitinibは、c-KITを阻害することが判明しており、これは多くの種類の癌で変異し、過剰に活性化することが多いタンパク質です .

FLT3阻害

Dovitinibは、FMS様チロシンキナーゼ3(FLT3)を阻害し、これは細胞の成長と分裂に関与するタンパク質の一種です。一部の癌では、FLT3は過剰にオンになっており、癌細胞の急速な増殖につながります .

作用機序

Target of Action

Dovitinib-d8 is a multi-kinase inhibitor that primarily targets several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis . These include the vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1/3), platelet-derived growth factor receptor β (PDGFR-β), and others . These RTKs play crucial roles in cell proliferation, survival, and differentiation, and their overexpression or mutation is often associated with cancer development .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity, which prevents the phosphorylation and activation of downstream signaling pathways . Unlike many kinase inhibitors that only target VEGF, Dovitinib inhibits receptors in the FGF pathway, as well as VEGF and PDGF . This broad spectrum of inhibition allows this compound to interfere with multiple processes involved in tumor growth and angiogenesis .

Biochemical Pathways

The inhibition of these RTKs by this compound affects several key biochemical pathways. For instance, the drug’s action on FGFRs, VEGFRs, and PDGFR-β disrupts the MAP kinase and AKT pathways, which are critical for cell proliferation and survival . By blocking these pathways, this compound can inhibit tumor growth and induce apoptosis in cancer cells .

Pharmacokinetics

It is known that dovitinib is an orally active small molecule, suggesting that it can be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . In addition, this compound significantly decreases the microvessel density of tumors, indicating its antiangiogenic effects . These effects contribute to the drug’s ability to suppress tumor growth and metastasis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect this compound’s pharmacokinetics and pharmacodynamics . Additionally, factors such as the tumor microenvironment and the genetic makeup of the cancer cells can impact the drug’s efficacy . .

Safety and Hazards

生化学分析

Biochemical Properties

Dovitinib-d8, like its parent compound Dovitinib, is known to inhibit several key enzymes and proteins. It inhibits the receptor tyrosine kinases FLT3, c-Kit, FGFR1/FGFR3, VEGFR1/VEGFR2/VEGFR3, and PDGFRα/PDGFRβ . These interactions are crucial in regulating various biochemical reactions, particularly those involved in cell growth and angiogenesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell growth and induce apoptosis in colorectal cancer cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the MAP kinase and AKT pathways, leading to increased apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. Unlike many kinase inhibitors that only target vascular endothelial growth factor (VEGF), Dovitinib inhibits receptors in the fibroblast growth factor (FGF) pathway, as well as VEGF and platelet-derived growth factor (PDGF) . This multi-targeted approach allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models. For instance, a study showed that the combination of Dovitinib and oxaliplatin had a significantly higher antitumor activity in a xenograft model

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to inhibit multiple kinases, which play crucial roles in various metabolic pathways

特性

IUPAC Name |

4-amino-5-fluoro-3-[6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11,17H,7-10,23H2,1H3,(H,24,25)/i7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLGJSYPIOVRLQ-UFBJYANTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5C(=NC4=O)C=CC=C5F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=CC3=C(C=C2)N=C(N3)C4=C(C5C(=NC4=O)C=CC=C5F)N)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

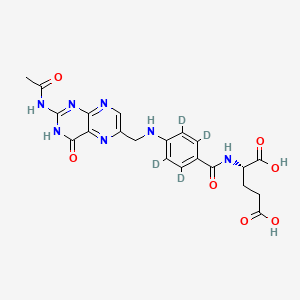

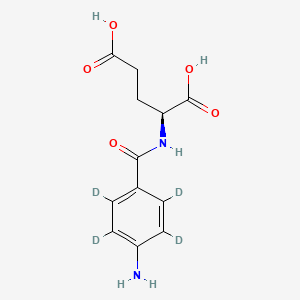

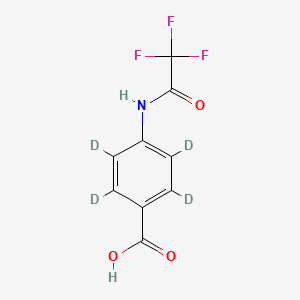

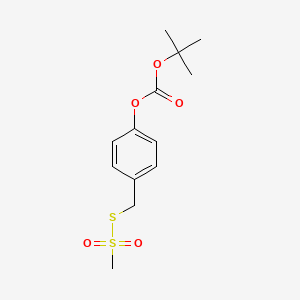

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)

![ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B565495.png)